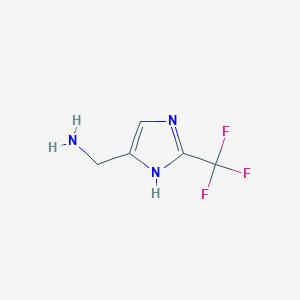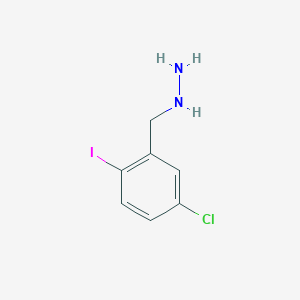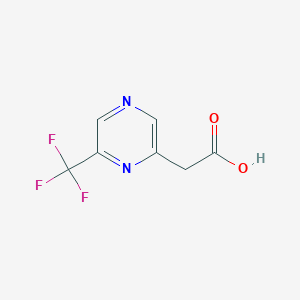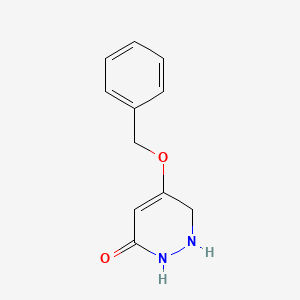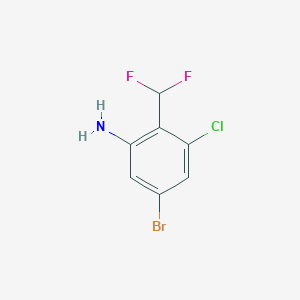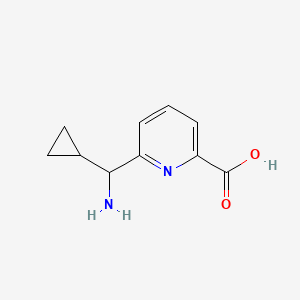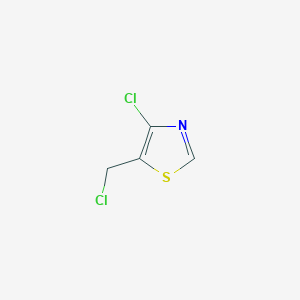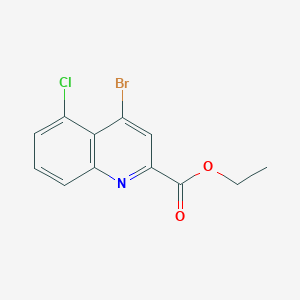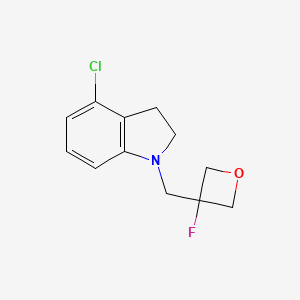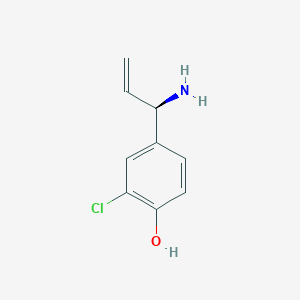
(R)-4-(1-Aminoallyl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-4-(1-Aminoallyl)-2-chlorophenol,” also known as “Levobunolol,” is a non-selective beta-adrenergic receptor antagonist. It is primarily used as an ophthalmic medication to treat glaucoma and ocular hypertension. The compound’s chemical structure consists of a chlorophenol ring with an aminoallyl side chain, and it exists in both enantiomeric forms: ®- and (S)-.
Métodos De Preparación
Synthesis Routes::
Resolution of Racemic Mixture:
Asymmetric Synthesis:
Industrial Production:
Análisis De Reacciones Químicas
Reactions::
Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.
Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.
Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.
Esterification: Levobunolol may form esters with carboxylic acids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
- The major product of reduction is ®-Levobunolol.
- Metabolites formed during oxidative metabolism are also relevant.
Aplicaciones Científicas De Investigación
Ophthalmology: Levobunolol is used as an eye drop to lower intraocular pressure in glaucoma patients.
Cardiovascular Research: As a beta-blocker, it has been studied for its effects on heart rate and blood pressure.
Neuroprotection: Some research explores its potential neuroprotective effects beyond glaucoma treatment.
Mecanismo De Acción
- Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.
Comparación Con Compuestos Similares
Timolol: Another non-selective beta-blocker used for glaucoma treatment.
Betaxolol: A cardioselective beta-blocker with limited effects on bronchial smooth muscle.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
: DrugBank. (2021). Levobunolol. Retrieved from source.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |
Clave InChI |
LAWOEZQSFXNQRG-MRVPVSSYSA-N |
SMILES isomérico |
C=C[C@H](C1=CC(=C(C=C1)O)Cl)N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


